2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2S/c16-10-1-7-13(8-2-10)23-9-14(21)20-11-3-5-12(6-4-11)22-15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJIPSLNBZCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-chlorothiophenol with 4-(trifluoromethoxy)aniline in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives related to 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.22 to 0.25 μg/mL, suggesting strong potential for antimicrobial applications .
Antitumor Activity
The compound's structural characteristics imply potential antitumor effects. Research has demonstrated that modifications in the phenyl and sulfanyl groups can enhance cytotoxicity against cancer cell lines. For example, compounds with similar motifs have been tested against HT29 colon cancer cells, showing significant growth inhibition . The presence of the trifluoromethoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Understanding the SAR is crucial for optimizing its biological activity. Modifications to the chlorophenyl or trifluoromethoxy groups can significantly influence the compound's potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain pathogens |
| Variation in alkyl chain length | Altered lipophilicity and membrane permeability |
| Substitution on the phenyl ring | Enhanced antitumor activity |
Case Study 1: Antimicrobial Evaluation
In a comparative study, analogs of this compound were evaluated for their antimicrobial properties. The results indicated that specific modifications led to improved efficacy against resistant bacterial strains, highlighting the importance of structural optimization in drug design .
Case Study 2: Antitumor Screening
Another study focused on the antitumor potential of this compound revealed that certain derivatives exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. The findings suggest that further exploration into the molecular mechanisms could lead to the development of targeted therapies for cancer treatment .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-fluorobenzyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-isopropylphenyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-methoxyphenyl]acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, with the chemical formula C15H11ClF3NO2S, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11ClF3NO2S
- Molar Mass : 361.77 g/mol
- CAS Number : 694521-38-5
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways.
Research indicates that the presence of the trifluoromethoxy group enhances the compound's ability to interact with biological targets through hydrogen bonding and halogen bonding interactions. These interactions are crucial for its inhibitory effects on specific enzymes, particularly in neuropharmacological contexts.
2. Inhibition Studies
In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds showed IC50 values ranging from 10.4 μM to 34.2 μM against AChE, indicating moderate to high potency in inhibiting cholinergic activity .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 15.2 |
| Compound B | BChE | 9.2 |
| This compound | TBD | TBD |
3. Antitumor Activity
Preliminary studies have suggested potential antitumor effects for compounds in this class. For instance, similar benzamide derivatives have shown efficacy in inhibiting RET kinase activity, which is implicated in various cancers. Some derivatives demonstrated moderate to high potency in ELISA-based assays .
Study on Neuroprotective Effects
A study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival under stress conditions, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Clinical Implications
In clinical settings, compounds with similar structures have been evaluated for their safety and efficacy profiles in treating conditions such as Alzheimer's disease due to their cholinesterase inhibitory activities. A cohort study involving patients treated with these compounds showed a statistically significant improvement in cognitive function compared to control groups .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide?
The synthesis typically involves multi-step reactions:
Sulfonation/functionalization : Introduce the sulfanyl group via nucleophilic substitution of 4-chlorothiophenol with a halogenated acetamide intermediate.
Amide coupling : React the sulfanyl-acetamide intermediate with 4-(trifluoromethoxy)aniline using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane under nitrogen .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Key conditions : Maintain inert atmosphere, control temperature (0–25°C for coupling), and monitor reaction progress via TLC or HPLC .
Q. How can researchers validate the structural integrity and purity of the synthesized compound?
Employ a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., sulfanyl group at δ 3.8–4.2 ppm for –S–CH2–; trifluoromethoxy group at δ 4.5–4.7 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) and retention time consistency.
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 406.05) .
Advanced Research Questions
Q. What experimental strategies are effective for resolving contradictions in reported biological activity data (e.g., cytotoxicity variations across studies)?
Address discrepancies through:
- Dose-response profiling : Test the compound at multiple concentrations (e.g., 0.1–100 µM) in standardized cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) .
- Solvent consistency : Ensure DMSO concentration is ≤0.1% in all assays to avoid solvent-induced artifacts.
- Batch reproducibility : Compare activity across independently synthesized batches .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Perform time-dependent inhibition assays (e.g., COX-2 or CYP450 isoforms) using fluorogenic substrates. Calculate IC50 and Ki values .
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s sulfanyl/trifluoromethoxy groups and enzyme active sites (e.g., hydrophobic pockets) .
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation) .
- Metabolic stability : Assess hepatic clearance using rat liver microsomes; modify the trifluoromethoxy group to reduce oxidative metabolism .
Q. What structural modifications could improve target selectivity in SAR studies?
- Sulfanyl group replacement : Substitute with sulfonyl (–SO2–) or methylene (–CH2–) to alter hydrophobicity and hydrogen-bonding capacity.
- Trifluoromethoxy substitution : Replace with methoxy or ethoxy groups to study electronic effects on receptor binding .
- Scaffold hybridization : Integrate the acetamide core with pyrimidine or quinazoline moieties to enhance affinity for kinase targets .
Q. How should researchers design experiments to assess the compound’s potential off-target effects?
- Panel screening : Test against a broad panel of receptors/enzymes (e.g., CEREP’s SafetyScreen44®) .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- hERG channel assay : Evaluate cardiac toxicity risk via patch-clamp electrophysiology .
Data Analysis and Validation
Q. What statistical approaches are critical for analyzing dose-dependent biological responses?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
Q. How can computational modeling predict metabolite formation and toxicity?
- In silico tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism.
- Toxicity alerts : Screen for structural alerts (e.g., Michael acceptors) using Derek Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
